(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride (2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1423040-79-2
VCID: VC4301310
InChI: InChI=1S/C13H21N3O.2ClH/c1-10(2)12(14)13(17)16(3)9-6-11-4-7-15-8-5-11;;/h4-5,7-8,10,12H,6,9,14H2,1-3H3;2*1H/t12-;;/m0../s1
SMILES: CC(C)C(C(=O)N(C)CCC1=CC=NC=C1)N.Cl.Cl
Molecular Formula: C13H23Cl2N3O
Molecular Weight: 308.25

(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride

CAS No.: 1423040-79-2

Cat. No.: VC4301310

Molecular Formula: C13H23Cl2N3O

Molecular Weight: 308.25

* For research use only. Not for human or veterinary use.

(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride - 1423040-79-2

Specification

CAS No. 1423040-79-2
Molecular Formula C13H23Cl2N3O
Molecular Weight 308.25
IUPAC Name (2S)-2-amino-N,3-dimethyl-N-(2-pyridin-4-ylethyl)butanamide;dihydrochloride
Standard InChI InChI=1S/C13H21N3O.2ClH/c1-10(2)12(14)13(17)16(3)9-6-11-4-7-15-8-5-11;;/h4-5,7-8,10,12H,6,9,14H2,1-3H3;2*1H/t12-;;/m0../s1
Standard InChI Key LSRWHNSCNLZZAO-LTCKWSDVSA-N
SMILES CC(C)C(C(=O)N(C)CCC1=CC=NC=C1)N.Cl.Cl

Introduction

Structural Characteristics

Molecular Architecture

The compound features a butanamide backbone with a (2S)-configured amino group, two methyl substituents, and a pyridin-4-yl ethyl moiety. The dihydrochloride salt enhances solubility and stability. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₃H₂₃Cl₂N₃O
Molecular Weight308.2 g/mol
Stereochemistry(2S) configuration at C2
Key Functional GroupsAmide, amino, pyridinyl, methyl

The pyridinyl group contributes aromaticity and hydrogen-bonding capacity, while the methyl groups influence lipophilicity .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation:

  • ¹H NMR: Pyridine ring protons resonate at δ 8.2–8.5 ppm (DMSO-<i>d</i>₆), while methyl groups appear as singlets near δ 1.2–1.5 ppm .

  • ESI-MS: The free base exhibits a molecular ion peak at <i>m/z</i> 228.2, with the dihydrochloride form showing adducts at <i>m/z</i> 260.2 .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence:

  • Amide Bond Formation: Coupling 2-amino-3-methylbutanoic acid with N,N-dimethylethylene diamine using HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF at 0–5°C .

  • Salt Formation: Treating the free base with hydrochloric acid in ethanol yields the dihydrochloride salt .

  • Purification: Column chromatography (silica gel, methanol/dichloromethane) followed by recrystallization from ethanol/water ensures >98% purity .

Industrial Scalability

Continuous flow reactors and solvent recovery systems are employed to enhance yield (∼75%) and reduce environmental impact .

Physicochemical Properties

PropertyValueMethodSource
Solubility>50 mg/mL in H₂OShake-flask (25°C)
logP (octanol/water)1.8 ± 0.2HPLC retention time
pKa (amine)8.9Potentiometric titration

The dihydrochloride salt’s aqueous solubility (>50 mg/mL) facilitates in vitro bioassays .

Comparison with Structural Analogs

CompoundMolecular FormulaMW (g/mol)Key FeaturesSource
(2S)-Target CompoundC₁₃H₂₃Cl₂N₃O308.2Pyridinyl, dihydrochloride
N-(1-amino-2,3-dimethylbutan-2-yl)-2-ethylbutanamideC₁₂H₂₇ClN₂O250.81Branched alkyl, hydrochloride
N-Methyl-(2-arylquinolin-4-yl)oxypropanamideC₁₉H₁₇N₃O₂325.36Quinoline, methoxy

The target compound’s pyridinyl group enhances π-π stacking compared to alkyl-dominated analogs .

Critical Research Questions

Q1. How does stereochemistry influence biological activity?
The (2S) configuration optimizes spatial alignment with chiral binding pockets, as seen in TSPO ligands . Enantiomeric purity (>99% ee) is achieved via chiral HPLC .

Q2. What analytical methods ensure batch consistency?

  • HPLC: C18 column, 0.1% TFA in acetonitrile/water (gradient elution) .

  • X-ray Diffraction: Confirms crystal structure and salt form .

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